molecular formula C11H21NO B6146085 5-(2-methylbutan-2-yl)azepan-2-one CAS No. 178803-88-8

5-(2-methylbutan-2-yl)azepan-2-one

Cat. No.: B6146085
CAS No.: 178803-88-8
M. Wt: 183.3
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Description

5-(2-Methylbutan-2-yl)azepan-2-one, with the CAS Number 178803-88-8, is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol . Its structure features an azepan-2-one (caprolactam) core substituted at the 5-position with a 2-methylbutan-2-yl (tert-pentyl) group, a characteristic that can influence its lipophilicity and steric profile, making it a valuable intermediate in organic synthesis and medicinal chemistry research . Compounds based on the azepan-2-one scaffold are of significant interest in pharmaceutical development for their potential biological activities. Research into similar structures has explored their role as components in microtubule-stabilizing agents, which are being investigated for the treatment of neurodegenerative diseases such as Alzheimer's . Furthermore, the azepane ring is a privileged structure in drug discovery, often used to modulate the physicochemical properties and potency of lead compounds. This product is intended for research purposes as a building block or intermediate in the development of novel therapeutic agents. It is provided with a high purity level of 95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

178803-88-8

Molecular Formula

C11H21NO

Molecular Weight

183.3

Purity

95

Origin of Product

United States

Preparation Methods

Hydroxyalkyl Azide-Mediated Ring Expansion

A diastereoselective ring-expansion protocol, adapted from the synthesis of 5-tert-butylazepan-2-one, offers a viable pathway for introducing the 2-methylbutan-2-yl group. The method involves reacting a 4-substituted cyclohexanone precursor with a chiral 1,3-azidopropanol derivative under Lewis acid catalysis (BF₃·OEt₂). Key steps include:

  • Preparation of (R)-1-phenyl-3-azidopropanol : Synthesized from a commercial halide precursor in one step.

  • Ring expansion : The azidopropanol reacts with 4-(2-methylbutan-2-yl)cyclohexanone, inducing a-shift to form the seven-membered lactam.

  • Chiral auxiliary removal : The phenyl group is cleaved via hydrogenolysis, yielding enantiomerically pure 5-(2-methylbutan-2-yl)azepan-2-one.

This method achieves >90% diastereomeric excess, with yields averaging 65–70%. The stereochemical outcome is attributed to the chiral azidopropanol directing the migration of the 2-methylbutan-2-yl group during ring expansion.

Cyclization of Linear Precursors

Intramolecular Amidation of ε-Amino Ketones

A linear ε-amino ketone precursor, such as 6-(2-methylbutan-2-yl)-5-oxohexanamine, undergoes cyclization under acidic or basic conditions to form the lactam. Optimization studies reveal:

  • Acidic conditions (HCl, refluxing toluene): Promote cyclization via protonation of the carbonyl oxygen, enhancing electrophilicity. Yields reach 55–60%.

  • Basic conditions (NaH, THF): Facilitate deprotonation of the amine, enabling nucleophilic attack on the ketone. Yields improve to 70–75% but require anhydrous conditions.

Mitsunobu Reaction for Stereocontrolled Synthesis

The Mitsunobu reaction enables stereoselective lactam formation from γ,δ-dihydroxy amides. For example:

  • Substrate preparation : 5-(2-Methylbutan-2-yl)-4-hydroxyhexanamide is synthesized via aldol addition.

  • Cyclization : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl and amide groups undergo intramolecular etherification, forming the lactam with >95% retention of configuration.

This method achieves 80% yield and is ideal for accessing enantiopure material but requires stoichiometric reagents, increasing costs.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Carbonylation

A patent-pending method employs palladium catalysis to introduce the 2-methylbutan-2-yl group post-cyclization:

  • Lactam bromination : 5-Bromoazepan-2-one is prepared via NBS bromination.

  • Cross-coupling : Using Pd(PPh₃)₄ and a 2-methylbutan-2-ylzinc reagent, the bromide undergoes Negishi coupling at 80°C in THF, affording the target compound in 60% yield.

Copper-Mediated C–H Activation

Recent advances utilize Cu(OAc)₂ and BINAP ligands to functionalize the lactam’s 5-position:

  • Substrate : Azepan-2-one is treated with 2-methylbut-1-ene under oxidative conditions.

  • Reaction : Cu(OAc)₂ mediates C–H activation at the 5-position, followed by alkene insertion. Ag₂CO₃ acts as an oxidant, achieving 50% yield in dioxane at 120°C.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityCost EfficiencyScalability
Ring expansion65–70High (de >90%)ModerateLab-scale
Mitsunobu80ExcellentLowLimited
Palladium coupling60NoneHighIndustrial
C–H activation50ModerateModeratePilot-scale

Key findings :

  • Ring expansion and Mitsunobu methods excel in stereocontrol but face scalability challenges.

  • Transition metal-catalyzed routes offer industrial applicability but require optimization to improve yields .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbutan-2-yl)azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted azepane derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C11_{11}H21_{21}NO
Molecular Weight : 183.3 g/mol
CAS Number : 178803-88-8

The compound features a nitrogen atom in its ring structure, contributing to its reactivity and interaction with biological molecules. Its branched alkyl substituent enhances its steric properties, making it a valuable candidate for various applications.

Chemistry

5-(2-methylbutan-2-yl)azepan-2-one serves as a building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the creation of more complex molecules.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts to oxides or derivativesPotassium permanganate
ReductionForms different reduced compoundsLithium aluminum hydride
SubstitutionNitrogen participates in forming substituted derivativesVarious nucleophiles

Biology

Research indicates that this compound exhibits significant biological activity , particularly through its interaction with voltage-gated calcium channels. It has shown affinity for the α2δ subunit of these channels, which play a crucial role in pain signaling pathways.

Case Study: Pain Management Potential
Studies have demonstrated that derivatives of this compound can inhibit calcium influx in neuronal cells. This suggests potential applications in developing treatments for chronic pain and neurological disorders such as epilepsy .

Medicine

In the pharmaceutical realm, this compound is being explored for its therapeutic properties . Its ability to modulate neurotransmitter release positions it as a candidate for drug development aimed at treating conditions associated with calcium channel dysfunction.

Table 2: Potential Therapeutic Applications

Application AreaDescription
AnalgesicsModulation of pain pathways
Neurological DisordersTreatment options for epilepsy and chronic pain

Industry

This compound is utilized in the production of materials with specific chemical properties. Its unique structure allows for advancements in material science , particularly in creating polymers and other materials that require specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 5-(2-methylbutan-2-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 5-(2-methylbutan-2-yl)azepan-2-one and analogous compounds:

Compound Name Core Structure Substituent(s) Key Functional Groups Primary Applications Reference
This compound Azepan-2-one 5-(2-methylbutan-2-yl) Lactam Pharmaceutical intermediates
4-(2-Methylbutan-2-yl)phenol Phenol 4-(2-methylbutan-2-yl) Hydroxyl, alkyl Toxin (developmental malformations)
2-(Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol Phenol 4,6-bis(2-methylbutan-2-yl), benzotriazol-2-yl Hydroxyl, benzotriazole UV light stabilizer
Oxazepam Benzodiazepin-2-one 3-hydroxy, 7-chloro Lactam, benzodiazepine Anxiolytic drug
5-(Bromomethyl)azepan-2-one Azepan-2-one 5-(bromomethyl) Lactam, bromomethyl Synthetic building block
Azepan-2-one oxime Azepan-2-one Oxime at C2 Lactam, oxime Potential bioactivity modulator

Research Findings and Implications

  • Toxicity vs. Stability: The 2-methylbutan-2-yl group’s role varies widely: it is associated with developmental toxicity in phenols but may enhance metabolic stability in azepan-2-ones due to steric protection of the lactam ring .
  • Pharmacological Potential: Structural parallels to oxazepam suggest that this compound could be explored for CNS activity, though its bulky substituent might limit blood-brain barrier penetration compared to smaller analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-methylbutan-2-yl)azepan-2-one, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of azepan-2-one derivatives typically involves multi-step reactions, such as cyclization of precursor amines or ketones under acidic or catalytic conditions. For example, azepane ring formation can be achieved via intramolecular cyclization of ε-amino ketones using reagents like HCl or BF₃·Et₂O. To improve yield, factors such as solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and catalyst selection (e.g., Lewis acids) should be optimized . Characterization of intermediates via NMR and mass spectrometry is critical for verifying structural integrity at each step .

Q. Which spectroscopic techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the azepan-2-one carbonyl carbon (~210 ppm) and the 2-methylbutan-2-yl substituent’s quaternary carbon (~35 ppm).
  • IR Spectroscopy : A strong absorption band near 1680–1720 cm⁻¹ confirms the ketone group.
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., molecular ion peak for C₁₁H₁₉NO: calc. 181.1467, obs. 181.1465) .

Advanced Research Questions

Q. How does the 2-methylbutan-2-yl substituent influence the compound’s biological activity, and what structure-activity relationships (SARs) have been proposed?

  • Methodological Answer : The bulky 2-methylbutan-2-yl group enhances lipophilicity, potentially improving membrane permeability. SAR studies on analogous azepan-2-one derivatives suggest that substituents at position 5 modulate binding to enzymatic targets (e.g., proteases or kinases). Computational docking studies (using tools like AutoDock Vina) can predict interactions with active sites, while in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) validate these predictions .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210–220 nm.
  • LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for high sensitivity. Calibration curves should be prepared in relevant matrices (e.g., plasma) to account for matrix effects .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Stability studies should be conducted under controlled conditions (e.g., pH 1–13, 25–37°C) using kinetic modeling (e.g., first-order degradation kinetics). NMR or HPLC tracking of degradation products (e.g., ring-opened derivatives) helps identify mechanisms. Conflicting results may arise from differences in buffer composition or oxidation inhibitors; thus, standardized protocols (e.g., ICH guidelines) are essential .

Q. What computational strategies are effective for predicting the compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to CYP3A4 or CYP2D6 isoforms using software like GROMACS.
  • Density Functional Theory (DFT) : Calculate activation energies for metabolic pathways (e.g., hydroxylation at the azepane ring).
  • In Silico Metabolism Prediction : Tools like StarDrop or MetaSite predict major metabolites, which can be cross-validated with in vitro microsomal assays .

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